Cuneataside C
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Overview
Description
Cuneataside C is a phenolic glycoside compound with the molecular formula C19H28O12 and a molecular weight of 448.4 g/mol . It is primarily isolated from the stem of Sargentodoxa cuneata, a plant known for its medicinal properties . This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cuneataside C involves the extraction from natural sources, particularly the stem of Sargentodoxa cuneata. The extraction process typically includes the use of methanol as a solvent, followed by column chromatography for purification
Chemical Reactions Analysis
Types of Reactions
Cuneataside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic hydroxyl groups and glycosidic linkages in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Cuneataside C has a wide range of scientific research applications:
Pharmacological Research: It is used as a reference standard in pharmacological studies to investigate its potential therapeutic effects.
Neurodegenerative Diseases: Studies have shown that this compound can upregulate nerve growth factor secretion, making it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Anti-inflammatory and Antioxidant Activities: The compound exhibits significant anti-inflammatory and antioxidant properties, which are beneficial in treating various inflammatory conditions.
Antimicrobial Activity: This compound has demonstrated antimicrobial activity against Gram-positive organisms like Staphylococcus aureus and Micrococcus epidermidis.
Mechanism of Action
The mechanism of action of Cuneataside C involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various pharmacological outcomes. For example, its ability to upregulate nerve growth factor secretion is mediated through the activation of specific signaling pathways in neuronal cells .
Comparison with Similar Compounds
Cuneataside C is part of a group of phenolic glycosides isolated from Sargentodoxa cuneata. Similar compounds include:
- Cuneataside A
- Cuneataside B
- Cuneataside D
- Cuneataside E
These compounds share structural similarities but differ in their specific glycosidic linkages and phenolic substituents . This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties.
Properties
Molecular Formula |
C19H28O12 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c20-7-19(27)8-30-18(16(19)26)29-6-12-13(23)14(24)15(25)17(31-12)28-4-3-9-1-2-10(21)11(22)5-9/h1-2,5,12-18,20-27H,3-4,6-8H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |
InChI Key |
LBHKVQMODMELAS-OTCFHACESA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
Origin of Product |
United States |
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